3-Methoxybenzyl isothiocyanate

TRPA1 pain signaling ion channel pharmacology

3-Methoxybenzyl isothiocyanate (CAS 75272-77-4; synonym: m-methoxybenzylisothiocyanate) is a benzylic isothiocyanate (ITC) derivative with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol. It occurs naturally in cruciferous vegetables and is a primary degradation product of the glucosinolate glucolimnanthin found in meadowfoam (Limnanthes alba) seed oil.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 75272-77-4
Cat. No. B1200930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzyl isothiocyanate
CAS75272-77-4
Synonyms3-methoxybenzyl isothiocyanate
m-methoxybenzylisothiocyanate
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN=C=S
InChIInChI=1S/C9H9NOS/c1-11-9-4-2-3-8(5-9)6-10-7-12/h2-5H,6H2,1H3
InChIKeySSSDJJXWAVRNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzyl Isothiocyanate (CAS 75272-77-4) Procurement: Baseline Identity and Key Comparators


3-Methoxybenzyl isothiocyanate (CAS 75272-77-4; synonym: m-methoxybenzylisothiocyanate) is a benzylic isothiocyanate (ITC) derivative with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol [1]. It occurs naturally in cruciferous vegetables and is a primary degradation product of the glucosinolate glucolimnanthin found in meadowfoam (Limnanthes alba) seed oil [2][3]. As a research chemical, it is typically supplied as a yellow oil with ≥98% purity (GC) and a density of 1.16 g/cm³ at 20°C . For scientific selection and procurement decisions, the most relevant comparators include benzyl isothiocyanate (BITC; CAS 622-78-6), allyl isothiocyanate (AITC; CAS 57-06-7), 4-methoxybenzyl isothiocyanate (CAS 3694-57-3), and phenethyl isothiocyanate (PEITC; CAS 2257-09-2), all of which share the electrophilic –N=C=S warhead but differ in aromatic substitution patterns and spacer length, yielding distinct biological potency profiles across target classes.

Why Generic Substitution of 3-Methoxybenzyl Isothiocyanate Is Not Scientifically Justified


Benzylic isothiocyanates are not functionally interchangeable despite their shared electrophilic warhead. The position and nature of ring substituents dictate both target engagement and bioactivity magnitude. For benzylic ITCs, meta-methoxy substitution (as in 3-methoxybenzyl isothiocyanate) confers distinct electronic and steric properties that differ fundamentally from para-methoxy (4-methoxybenzyl ITC) or unsubstituted (benzyl ITC) analogs [1]. These differences manifest in target-specific potency variations: the same meta-methoxy substitution pattern that yields the most potent soilborne pathogen inhibition among glucolimnanthin degradation products [2] produces moderate antagonist activity at rat TRPA1 (IC₅₀ = 5.5 μM) that differs from the agonist profile of allyl isothiocyanate [3]. Furthermore, 3-methoxybenzyl isothiocyanate serves as a direct precursor to 1,3-di(3-methoxybenzyl) thiourea (3MBTU), a lipid-soluble antioxidant with demonstrated UVB absorption properties exceeding those of most other disubstituted thioureas tested [4]. Substituting with an unsubstituted or differently substituted benzyl isothiocyanate would yield a different thiourea derivative with altered solubility, antioxidant efficacy, and spectral properties, rendering the substitution scientifically invalid for applications requiring the 3-methoxybenzyl scaffold.

3-Methoxybenzyl Isothiocyanate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


TRPA1 Antagonist Activity: 3-Methoxybenzyl ITC vs. Allyl Isothiocyanate (AITC) Functional Differentiation

3-Methoxybenzyl isothiocyanate demonstrates antagonist activity at rat TRPA1 with an IC₅₀ of 5.50 μM (5,500 nM) against allyl isothiocyanate-induced calcium influx in HEK293 cells expressing the recombinant channel [1]. This represents a functional distinction from allyl isothiocyanate itself, which acts as a TRPA1 agonist (EC₅₀ ≈ 2.0 μM in the same assay system) [2]. The meta-methoxybenzyl substitution converts the isothiocyanate from a channel activator to a channel antagonist, a property not observed with unsubstituted benzyl isothiocyanate in the same binding dataset.

TRPA1 pain signaling ion channel pharmacology isothiocyanate antagonists

Insecticidal Activity: 3-Methoxybenzyl Isothiocyanate LC₅₀ Against Fall Armyworm Larvae

In a diet incorporation bioassay against fall armyworm (Spodoptera frugiperda) larvae, 3-methoxybenzyl isothiocyanate (3-MBI) exhibited an LC₅₀ of 270 ppm and accounted for the total insecticidal activity observed in Limnanthes alba ethanol extracts [1]. The ethanol extract itself caused 30% mortality and retarded growth in survivors to 16% of control weight after 8 days, with activity fully attributable to the isolated 3-MBI fraction [1]. Comparative insecticidal data for benzyl isothiocyanate (BITC) against the same species are not available in the primary literature, precluding direct potency ranking.

insecticidal biopesticide fall armyworm Spodoptera frugiperda Limnanthes alba

Soilborne Pathogen Inhibition: 3-Methoxybenzyl ITC as Most Toxic Degradation Product

Among glucolimnanthin degradation products evaluated against soilborne pathogens, 3-methoxybenzyl isothiocyanate was identified as the most toxic compound against all tested organisms [1]. Against the root-knot nematode Meloidogyne hapla, the compound exhibited EC₅₀ values of 0.0025 ± 0.0001 to 0.0027 ± 0.0001 mg/mL (approximately 2.5–2.7 ppm) [1][2]. In contrast, the parent glucosinolate glucolimnanthin and its degradation product 2-(3-methoxyphenyl)acetamide showed no toxicity to any soilborne pathogen at concentrations up to 1.0 mg/mL [1]. The nitrile degradation product 3-methoxyphenylacetonitrile also demonstrated toxicity but at substantially higher concentrations than the isothiocyanate [3].

nematicidal soilborne pathogen Meloidogyne hapla Pythium irregulare biofumigation

UVB Photoprotection: 3-Methoxybenzyl Isothiocyanate in Human Skin Equivalent Models

3-Methoxybenzyl isothiocyanate (MBITC) was evaluated alongside its co-metabolite 3-methoxyphenyl acetonitrile (MPACN) for photoprotective activity against UVB irradiation in a human skin equivalent model [1]. MBITC demonstrated the ability to inhibit matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation following UV exposure, thereby preserving dermal matrix integrity [1][2]. Additionally, MBITC serves as a precursor to 1,3-di(3-methoxybenzyl) thiourea (3MBTU), which exhibited stronger UVB absorption than most other disubstituted thioureas tested in comparative spectral analysis [3]. This dual functionality—direct photoprotective activity and conversion to a UVB-absorbing thiourea derivative—distinguishes MBITC from unsubstituted benzyl isothiocyanate, which lacks the methoxy group necessary for optimal thiourea UVB absorption properties.

photoprotection UVB skin equivalent cosmeceutical MMP-1 inhibition

Precursor to Lipid-Soluble Antioxidant 3MBTU: Synthetic Utility Differentiation

3-Methoxybenzyl isothiocyanate (3MBITC) reacts readily with 3-methoxybenzyl amine (3MBAm) to form 1,3-di(3-methoxybenzyl) thiourea (3MBTU), a lipid-soluble antioxidant [1]. This reaction occurs spontaneously in meadowfoam oil, water, and ethanol under ambient conditions [1]. The resulting 3MBTU demonstrates quantifiable antioxidant efficacy: at 0.1% concentration, it provides effective oxidative stability in both mono- and polyunsaturated oils across two independent oxidative stability tests [1]. Notably, 3MBTU also exhibits stronger UVB absorption than most other disubstituted thioureas evaluated in the same study, and its toxicity (LC₅₀) was reported as very low compared to other thioureas and commonly used lipid antioxidants [1]. This synthetic pathway is specific to the 3-methoxybenzyl scaffold; substitution with 4-methoxybenzyl isothiocyanate or unsubstituted benzyl isothiocyanate would yield structurally distinct thiourea derivatives with altered solubility, antioxidant potency, and UV absorption profiles.

thiourea synthesis lipid antioxidant oxidative stability meadowfoam oil

Anticarcinogenic Potential: Benzo[a]pyrene-Induced Carcinogenesis Inhibition

According to MeSH indexing from the National Library of Medicine, 3-methoxybenzyl isothiocyanate may inhibit carcinogenesis induced by benzo[a]pyrene (B[a]P) [1]. The source reference (Carcinogenesis 1988;9(4):657) establishes this chemopreventive potential, which aligns with the broader class of isothiocyanates known to induce phase II detoxification enzymes and inhibit cytochrome P450-mediated activation of procarcinogens [2]. While direct comparative potency data against BITC or PEITC in B[a]P-induced carcinogenesis models are not available in the accessed literature, the meta-methoxy substitution pattern differentiates this compound from the more extensively studied benzyl isothiocyanate. For reference, benzyl isothiocyanate exhibits IC₅₀ values of approximately 17–22 μM against head and neck squamous cell carcinoma cell lines [3] and approximately 5 μM against Capan-2 pancreatic cancer cells [4].

chemoprevention carcinogenesis benzo[a]pyrene phase II enzymes glucosinolate metabolite

3-Methoxybenzyl Isothiocyanate: Evidence-Backed Research and Industrial Application Scenarios


TRPA1 Ion Channel Pharmacology and Pain Pathway Research

Researchers investigating TRPA1-mediated pain signaling and inflammatory pathways can employ 3-methoxybenzyl isothiocyanate as a structurally defined antagonist tool compound. The compound's IC₅₀ of 5.50 μM against rat TRPA1 in HEK293 cell-based calcium flux assays [1] provides a characterized reference point for antagonist potency, functionally distinct from the agonist activity of allyl isothiocyanate (EC₅₀ ≈ 2.0 μM) [2]. This functional inversion from agonist to antagonist represents a distinct pharmacological profile that enables experimental designs requiring TRPA1 blockade rather than activation. The compound is suitable for in vitro studies examining structure-activity relationships of benzylic isothiocyanates at TRP channels.

Agricultural Biopesticide and Biofumigation Formulation Development

Agricultural researchers and biopesticide formulators can utilize 3-methoxybenzyl isothiocyanate as the characterized active principle in meadowfoam-derived soil amendments and biofumigants. The compound demonstrates insecticidal activity against fall armyworm (Spodoptera frugiperda) larvae with an LC₅₀ of 270 ppm in diet incorporation bioassays [3] and exhibits potent nematicidal activity against Meloidogyne hapla with EC₅₀ values of 0.0025–0.0027 mg/mL [4]. Critically, it was identified as the most toxic glucolimnanthin degradation product against all tested soilborne pathogens, with potency ≥370-fold higher than inactive degradation products [4]. This defined activity profile enables standardized dosing in formulation studies, eliminating the variability associated with crude plant extracts.

Lipid Antioxidant and Thiourea Derivative Synthesis

Researchers synthesizing lipid-soluble antioxidants or developing natural product-derived stabilizers for food, cosmetic, or industrial lubricant applications can utilize 3-methoxybenzyl isothiocyanate as a precursor to 1,3-di(3-methoxybenzyl) thiourea (3MBTU). The compound reacts readily with 3-methoxybenzyl amine to form 3MBTU, which at 0.1% concentration provides effective oxidative stability in both mono- and polyunsaturated oils across two independent oxidative stability tests [5]. The resulting 3MBTU exhibits stronger UVB absorption than most other disubstituted thioureas evaluated, demonstrates the highest solubility in meadowfoam oil among tested thioureas at 50°C, and has very low toxicity compared to other thioureas and common lipid antioxidants [5].

Dermatological Photoprotection and MMP-1 Inhibition Studies

Cosmeceutical and dermatological researchers investigating UVB-induced skin damage and collagen degradation can employ 3-methoxybenzyl isothiocyanate based on its demonstrated photoprotective activity in human skin equivalent models [6]. The compound inhibits matrix metalloproteinase-1 (MMP-1), preserving dermal matrix integrity following UVB exposure [6][7]. Additionally, its derivative 3MBTU functions as a UVB absorber stronger than most disubstituted thioureas tested [5]. This dual functionality—direct enzyme inhibition plus conversion to a UVB-absorbing derivative—provides a unique research tool for studying multi-mechanism photoprotection strategies.

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